3-(2-(2-(3-chlorophenoxy)ethoxy)ethyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(2-(3-chlorophenoxy)ethoxy)ethyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound is characterized by the presence of chlorophenyl and chlorophenoxy groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(3-chlorophenoxy)ethoxy)ethyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenoxyethanol and 4-chlorophenylamine.
Formation of Intermediate: 3-chlorophenoxyethanol is reacted with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with 4-chlorophenylamine to form 2-(2-(3-chlorophenoxy)ethoxy)ethylamine.
Cyclization: The intermediate 2-(2-(3-chlorophenoxy)ethoxy)ethylamine is then subjected to cyclization with anthranilic acid derivatives to form the quinazoline core.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and phenyl groups.
Reduction: Reduction reactions may target the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-(2-(3-chlorophenoxy)ethoxy)ethyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential therapeutic effects. It may exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential as a therapeutic agent. Studies may investigate its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-(2-(3-chlorophenoxy)ethoxy)ethyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Lapatinib: A quinazoline-based drug used in combination therapy for breast cancer.
Uniqueness
3-(2-(2-(3-chlorophenoxy)ethoxy)ethyl)-2-(4-chlorophenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its dual chlorophenyl and chlorophenoxy groups may enhance its binding affinity and specificity for certain molecular targets, potentially leading to improved therapeutic effects.
Properties
Molecular Formula |
C24H20Cl2N2O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]-2-(4-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O3/c25-18-10-8-17(9-11-18)23-27-22-7-2-1-6-21(22)24(29)28(23)12-13-30-14-15-31-20-5-3-4-19(26)16-20/h1-11,16H,12-15H2 |
InChI Key |
OWWVUXQEXGZZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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